molecular formula C6H12S B14648173 2-Methyl-1-(methylsulfanyl)but-1-ene CAS No. 52101-06-1

2-Methyl-1-(methylsulfanyl)but-1-ene

Cat. No.: B14648173
CAS No.: 52101-06-1
M. Wt: 116.23 g/mol
InChI Key: FMPSOGOKRBSRLA-UHFFFAOYSA-N
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Description

2-Methyl-1-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C6H12S It is a derivative of butene, featuring a methyl group and a methylsulfanyl group attached to the first carbon atom of the butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-(methylsulfanyl)but-1-ene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-butene with methanethiol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions and at low temperatures.

    Substitution: Nucleophiles such as alkoxides or amines; reactions may require the presence of a base and are often conducted at room temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding sulfide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methyl-1-(methylsulfanyl)but-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(methylsulfanyl)but-1-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily influenced by the presence of the methylsulfanyl group, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-butene: Lacks the methylsulfanyl group, resulting in different reactivity and applications.

    2-Methyl-2-butene: An isomer with a different arrangement of the double bond, leading to distinct chemical properties.

    Methylsulfanyl derivatives of other alkenes: Compounds with similar functional groups but different carbon chain lengths or positions of the double bond.

Uniqueness

2-Methyl-1-(methylsulfanyl)but-1-ene is unique due to the presence of both a methyl group and a methylsulfanyl group on the same carbon atom

Properties

CAS No.

52101-06-1

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

2-methyl-1-methylsulfanylbut-1-ene

InChI

InChI=1S/C6H12S/c1-4-6(2)5-7-3/h5H,4H2,1-3H3

InChI Key

FMPSOGOKRBSRLA-UHFFFAOYSA-N

Canonical SMILES

CCC(=CSC)C

Origin of Product

United States

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